molecular formula C6H12O5 B084127 Methyl-D-xylofuranoside CAS No. 13039-65-1

Methyl-D-xylofuranoside

Cat. No. B084127
CAS RN: 13039-65-1
M. Wt: 164.16 g/mol
InChI Key: NALRCAPFICWVAQ-IANNHFEVSA-N
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Description

Methyl-D-xylofuranoside is a chemical compound with the molecular formula C6H12O5 . It has an average mass of 164.156 Da and a monoisotopic mass of 164.068466 Da . It is also known by other names such as Methyl α-D-xylofuranoside, Methyl-α-D-xylofuranosid, and α-D-Xylofuranoside de méthyle .


Synthesis Analysis

The synthesis of Methyl-D-xylofuranoside and similar compounds has been a subject of research. General routes for the preparation of β-xylopyranosides, which are closely related to xylofuranosides, have been studied . These routes involve chemical and enzymatic pathways .


Molecular Structure Analysis

Methyl-D-xylofuranoside has a complex molecular structure. It contains a total of 23 bonds, including 11 non-H bonds, 2 rotatable bonds, 1 five-membered ring, 3 hydroxyl groups, 1 primary alcohol, 2 secondary alcohols, 2 ethers (aliphatic), and 1 Oxolane .


Physical And Chemical Properties Analysis

Methyl-D-xylofuranoside has a molecular weight of 164.16 . The predicted boiling point is 348.7±42.0 °C, and the predicted density is 1.40±0.1 g/cm3 .

Scientific Research Applications

  • Synthesis and Structural Analysis : Methyl-D-xylofuranoside derivatives, such as methyl 5-deoxy-α-D-xylofuranoside and methyl 5-deoxy-β-D-xylofuranoside, have been synthesized and analyzed for their structural properties using NMR and mass spectrometry (Moravcova et al., 1997).

  • Glycosidation Studies : Research on the glycosidation of sugars like D-xylose with methyl-D-xylofuranosides has contributed to understanding the kinetics and mechanisms of sugar reactions (Bishop & Cooper, 1962).

  • Neighboring-Group Participation in Reactions : Studies have investigated the acid-catalyzed cleavage of methyl-D-xylofuranoside derivatives, revealing insights into the role of acyloxy neighboring groups in these reactions (Hollenberg, Watanabe & Fox, 1975).

  • Preparation of Anhydrofuranosides : The Mitsunobu reaction has been used for the preparation of various anhydrofuranosides from methyl-D-xylofuranoside derivatives, aiding in the synthesis of complex sugar structures (Schulze, Voss & Adiwidjaja, 2005).

  • Identification by Mass Spectrometry : Methyl O-methyl-D-xylofuranosides have been studied using electron-impact mass spectrometry, providing methods for identifying such compounds without prior derivatization (Kováčik & Kováč, 1972).

  • Kinetics of Methylation : The kinetics of methylation of methyl-D-xylofuranosides and their derivatives have been studied to understand the regioselectivity and reaction rates of these processes (Oščendová & Moravcova, 2004).

  • Regioselective Preparations for Synthetic Precursors : The preparation of specific methyl-D-xylofuranoside derivatives has been optimized for use as synthetic precursors in the creation of modified xylofuranosides and xylonucleosides (Gudiño, Iribarren & Iglesias, 2012).

  • Enzymic Hydrolysis Studies : The enzymatic hydrolysis of methyl-D-xylofuranoside derivatives has been analyzed, contributing to the understanding of enzyme-substrate interactions and kinetics (Moravcova, Vanclova, Čapková, Kefurt & Stanek, 1997).

Safety And Hazards

In terms of safety, it’s advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling Methyl-D-xylofuranoside . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . In case of accidental ingestion or contact, immediate medical attention is required .

properties

IUPAC Name

(2R,3R,4R)-2-(hydroxymethyl)-5-methoxyoxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(2-7)11-6/h3-9H,2H2,1H3/t3-,4+,5-,6?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NALRCAPFICWVAQ-IANNHFEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(O1)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1[C@@H]([C@H]([C@H](O1)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl-D-xylofuranoside

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
72
Citations
J Rabelo, T Van Es - Carbohydrate Research, 1973 - Elsevier
… Reduction of this compound with sodium in ammonia, followed by treatment with methanolic hydrogen chloride1 gave 5,5diselenobis(methy1 2-O-methyl-D-xylofuranoside). Attempts to …
Number of citations: 4 www.sciencedirect.com
EE Percival, R Zobrist - Journal of the Chemical Society (Resumed), 1953 - pubs.rsc.org
… 2-Toluenefi-sulphonyl methyl-D-xylofuranoside (I) was used as the starting material. Hydrolysis with alkali gave 2 : 3-anhydromethyl-~-lyxoside (11) and fission of the anhydro-ring gave …
Number of citations: 5 pubs.rsc.org
SR Jenkins, E Walton - Carbohydrate Research, 1973 - Elsevier
Reaction of methyl 2,3-anhydro-5-O-trityl-β-d-ribofuranoside (4) with methyl-magnesium chloride gave a mixture of methyl 3-chloro-3-deoxy-5-O-trityl-β-d-xylofuranoside (5) and methyl 3…
Number of citations: 23 www.sciencedirect.com
JM Anderson, E Percival - Journal of the Chemical Society (Resumed), 1956 - pubs.rsc.org
… D-arabofuranoside, and 3-acetamido-3-deoxy-2 : 5-O-dimethyl-a- and -8-D-arabinosides and two new derivatives of methyl D-xylofuranoside have been prepared. …
Number of citations: 11 pubs.rsc.org
EJ Reist, SL Holton - Carbohydrate Research, 1966 - Elsevier
The reaction of anhydrous magnesium bromide with methyl 5-O-acetyl-2,3-anhydro-β-D-lyxofuranoside results in a mixture of methyl 5-O-acetyl-2-bromo-2-deoxy-β-D-xylofuranoside …
Number of citations: 10 www.sciencedirect.com
RE Schaub, MJ Weiss - Journal of the American Chemical Society, 1958 - ACS Publications
The reaction of ammonia with methyl 2, 3-anhydro-5-0-trityl-f3-D-ribofuranoside (IV), the synthesis of which is described, was unsuccessful. This reaction with methyl 2, 3-anhydro-p}-D-…
Number of citations: 39 pubs.acs.org
T van Es - Carbohydrate Research, 1974 - Elsevier
… chloride gave methyl ZS-ethyl-3,5-di-0-methyl-D-lyxofuranoside (23) which, on reductive desulfurization with Raney nickel, gave methyl 2-deoxy3,5-di-O-methyl-D-xylofuranoside (24). …
Number of citations: 9 www.sciencedirect.com
GD Wu, AS Serianni, R Barker - The Journal of Organic Chemistry, 1983 - ACS Publications
Methyl D-tetro-and pentofuranosides were treated with Raney nickel in hot^ O, and the resulting C-deuterated products were characterized by 13C, lH, and 2H NMR. In two …
Number of citations: 115 pubs.acs.org
E BERNER, O Kjolberg - ACTA CHEMICA SCANDINAVICA, 1960 - actachemscand.org
… the a- and [8-methyl-L-arabofuranosides, the a-methyl-D-xylofuranoside, and the ,6-methyl-D-… only the dialdehyde from a-methyl-D-xylofuranoside was oxidized further. This dialdehyde, …
Number of citations: 8 actachemscand.org
TL Hullar, F Smith - The Journal of Organic Chemistry, 1966 - ACS Publications
Methyl pentofuranosides are amenable to similar correlation of anomeric configuration. Thus methyl aD-xylofuranoside (6) and methyl dL-arabinofurano-side (7) shouldboth furnish triol …
Number of citations: 2 pubs.acs.org

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